Heptafluorobuttersäure

Übersicht

Beschreibung

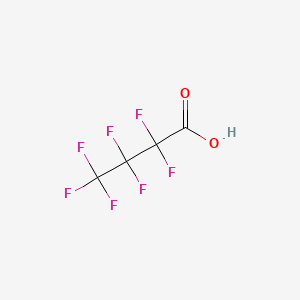

Heptafluorobutyric acid, also known as perfluorobutanoic acid, is an organic compound with the chemical formula C₄HF₇O₂. It is a perfluorinated derivative of butyric acid, characterized by the replacement of all hydrogen atoms with fluorine atoms. This compound is commonly used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) due to its strong acidity and hydrophobic nature .

Wissenschaftliche Forschungsanwendungen

Heptafluorbuttersäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Heptafluorbuttersäure beinhaltet in erster Linie seine starke Säure und die Fähigkeit, Ionenpaare zu bilden. In der HPLC interagiert es mit Analyten, um Ionenpaare zu bilden, wodurch ihre Retention und Trennung auf der chromatographischen Säule verbessert wird. Die fluorierte Natur der Verbindung trägt ebenfalls zu ihren hydrophoben Wechselwirkungen mit Analyten bei, wodurch die Auflösung komplexer Gemische verbessert wird .

Wirkmechanismus

Target of Action

Heptafluorobutyric acid (HFBA) is primarily used as an ion-pairing agent in analytical chemistry, notably in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) . Its primary targets are biomolecules, particularly those with carboxylic acid moieties . The strong acidity of HFBA ensures that these acidic groups remain protonated .

Mode of Action

HFBA interacts with its targets by ensuring that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This protonation allows the biomolecule samples to interact with organic solvents in processes such as reverse phase chromatography . The longer alkyl chain of HFBA makes it more hydrophobic than trifluoroacetic acid (TFA), allowing it to be utilized with more hydrophobic samples .

Biochemical Pathways

It is known that hfba is used in the sequencing, synthesis, and solubilizing of proteins and peptides . It is also used as a mobile phase modifier for the enhancement of selectivity in the HPLC analysis of histone proteins .

Pharmacokinetics

It is known that hfba is a strong acid and ion-pairing agent . Its strong acidity and hydrophobic nature due to its long alkyl chain likely influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of HFBA’s action is the enhancement of the selectivity and efficiency of analytical processes such as HPLC and GC/MS . By ensuring the protonation of acidic groups on biomolecules, HFBA allows these molecules to interact with organic solvents, facilitating their analysis .

Action Environment

The action of HFBA can be influenced by environmental factors. For instance, it is recommended to use HFBA only outdoors or in a well-ventilated area . Furthermore, HFBA has been detected in a variety of water sources, leading to concerns for dermal exposure . .

Biochemische Analyse

Biochemical Properties

Heptafluorobutyric acid is a strong acid and an ion-pairing agent . The strong acidity of Heptafluorobutyric acid ensures that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated, and thus the biomolecule samples are able to interact with organic solvents in such processes as reverse phase chromatography .

Cellular Effects

Heptafluorobutyric acid has been found to produce significant increases in liver and kidney weights and alter serum chemistries in murine models . It has also been observed to induce significant increases in draining lymph node B-cells and skin T-cells and neutrophils .

Molecular Mechanism

It has been suggested that Heptafluorobutyric acid induces liver toxicity and alterations of PPAR target genes, suggesting a role of a PPAR pathway .

Temporal Effects in Laboratory Settings

In a murine model, the systemic toxicity of sub-chronic dermal Heptafluorobutyric acid exposure over 15-day or 28-day periods was evaluated . The findings indicate that sustained dermal exposure to Heptafluorobutyric acid induces systemic effects .

Dosage Effects in Animal Models

In animal models, Heptafluorobutyric acid exposure produced significant increases in liver and kidney weights and altered serum chemistries at all exposure levels .

Metabolic Pathways

Currently, there is limited information available on the specific metabolic pathways that Heptafluorobutyric acid is involved in .

Vorbereitungsmethoden

Heptafluorobutyric acid can be synthesized through various methods. One common synthetic route involves the fluorination of butyric acid derivatives. The process typically includes the use of fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent decomposition .

In industrial settings, heptafluorobutyric acid is produced through the electrochemical fluorination of butyric acid or its esters. This method involves the use of an electrolytic cell with a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms .

Analyse Chemischer Reaktionen

Heptafluorbuttersäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Perfluorbuttersäureanhydrid zu erzeugen.

Reduktion: Reduktionsreaktionen sind aufgrund der Stabilität der C-F-Bindung weniger verbreitet.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Carboxylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄). Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Heptafluorbuttersäure wird oft mit anderen perfluorierten Carbonsäuren verglichen, wie zum Beispiel:

Trifluoressigsäure (TFA): TFA ist aufgrund seiner kürzeren Alkylkette weniger hydrophob als Heptafluorbuttersäure.

Perfluoroctansäure (PFOA): PFOA hat eine längere Alkylkette und ist hydrophober als Heptafluorbuttersäure.

Heptafluorbuttersäure ist einzigartig in ihrem Gleichgewicht von starker Säure und Hydrophobie, was sie besonders nützlich in der analytischen Chemie zur Trennung komplexer Gemische macht .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJUNDFVDDCYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7COOH, C4HF7O2 | |

| Record name | PFBA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059916 | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [MSDSonline] | |

| Record name | Perfluorobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-22-4 | |

| Record name | Heptafluorobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

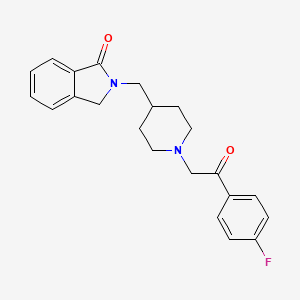

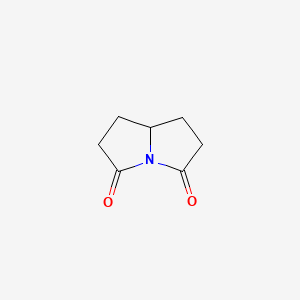

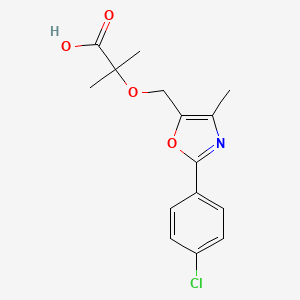

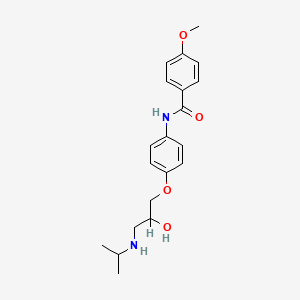

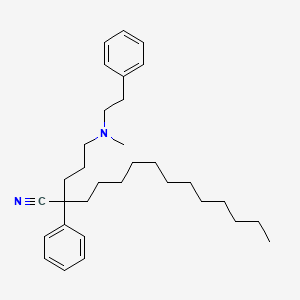

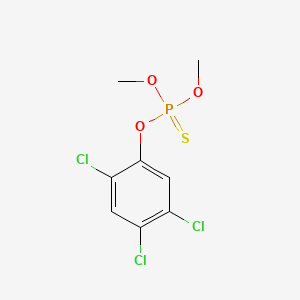

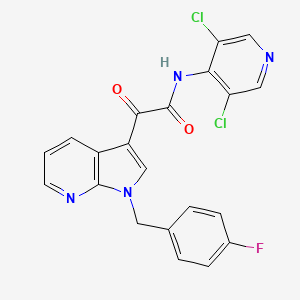

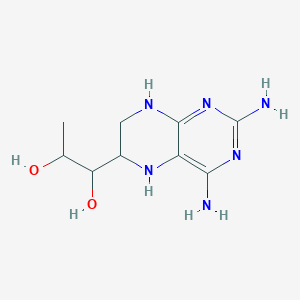

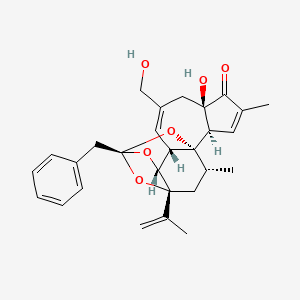

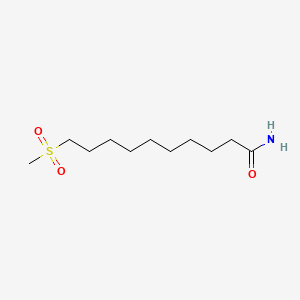

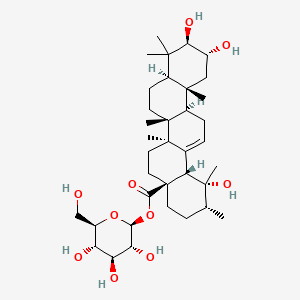

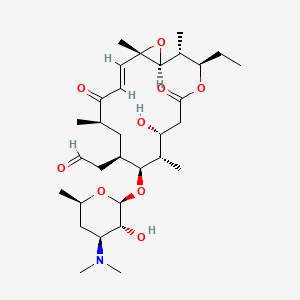

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.